molecular formula C19H34O2 B116591 Methyl linoleate CAS No. 112-63-0

Methyl linoleate

Cat. No. B116591
CAS RN: 112-63-0
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-NQLNTKRDSA-N
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Description

Methyl linoleate is a common methyl ester produced from soybean or canola oil and methanol . It is classified as a biodiesel due to its long methyl ester chain and is used as a fuel in standard diesel engines . It is also found in various fruits such as banana, grape, grapefruit juice, melon, strawberries, mushroom, and cassava .


Synthesis Analysis

Methyl linoleate can be synthesized through a three-step process involving epoxidation, hydrolysis, and glucuronidation . Another method involves the self-cross metathesis of technical grade methyl oleate, which contains a significant amount (20 wt%) of methyl linoleate .


Molecular Structure Analysis

The molecular formula of Methyl linoleate is C19H34O2 . It is also known by other names such as Linoleic acid methyl ester, Methyl cis,cis-9,12-octadecadienoate .


Chemical Reactions Analysis

The thermal decomposition characteristics of Methyl linoleate under nitrogen and oxygen atmospheres have been studied . It has been used as a model compound in oxidation/peroxidation assays to evaluate the anti-peroxidation activity of fullerenes, ellagitannins, and other natural products .


Physical And Chemical Properties Analysis

Methyl linoleate has a melting point of -35 °C, a boiling point of 192 °C/4 mmHg, and a density of 0.889 g/mL at 25 °C . Its refractive index is n20/D 1.462 .

Scientific Research Applications

Biodiesel Oxidation and Inhibition

Methyl linoleate is used as an alternative component in biodiesel. Research shows that during catalytic oxidation in biodiesel, mainly catalytic cracking of C-H and C-C bonds and Fenton-like reactions occur. Using antioxidants like TEPA and [MI][C6H2(OH)3COO] can effectively inhibit oxidation caused by Cu2+ and Fe3+ ions, interrupting the oxidation chain reaction (Sui Meng et al., 2021).

Autoxidation in Lubricants

Methyl linoleate influences the autoxidation of hydrocarbon lubricants. At temperatures below 158°C, it behaves as a pro-oxidant, while above this temperature, it inhibits alkane autoxidation. This change of mechanism is attributed to the reversible addition of oxygen molecules to doubly allylic carbon-centered radicals formed from methyl linoleate (Thomas I. J. Dugmore & M. S. Stark, 2014).

Synthesis from Cotton Seeds Oil

Methyl linoleate, a colorless liquid with diverse industrial applications, is synthesized from cotton seed oil through enzymatic transesterification. This process is optimized using Response Surface Methodology, considering variables like reaction time, molar ratio, enzyme amount, and temperature (E. Gunawan et al., 2020).

Inhibition of Autoxidation by Phenolics

It is used to study the inhibitory properties of compounds against lipid oxidation. Phenolic compounds, butylated hydroxyanisole, butylated hydroxytoluene, and tocopherols show varying antioxidant activities against methyl linoleate autoxidation. This study provides insights into the antioxidant properties of different compounds (A. Dávalos et al., 2004).

Homogeneous Metal Complex Catalyzed Conjugation

Conjugated methyl linoleates (CML) can be produced from methyl linoleate using homogeneous transition metal catalysis. This process is efficient and yields high quantities of CML under mild conditions, proving its industrial viability (A. Behr et al., 2013).

Oxidation in Wood Protection

Methyl linoleate's auto-oxidation rate is studied in combination with lignin model compounds to understand its use in wood protection. Phenolic groups in lignin compounds significantly affect the antioxidant effect on methyl linoleate, demonstrating potential applications in environmentally friendly wood materials (S. Alireza et al., 2010).

Safety And Hazards

Methyl linoleate should not be released into the environment . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Methyl linoleate, due to its oxidative stability, plays a crucial role in addressing solubility and ultimately the bioavailability issues of emerging drug entities . It is expected to continue to be a subject of research in the field of lipid-based formulations .

properties

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19680-96-7
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester, dimer
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URL https://commonchemistry.cas.org/detail?cas_rn=19680-96-7
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DSSTOX Substance ID

DTXSID7020843
Record name Methyl linoleate
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Molecular Weight

294.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name Methyl linoleate
Source Human Metabolome Database (HMDB)
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Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg
Record name Methyl linoleate
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Product Name

Methyl linoleate

CAS RN

112-63-0, 2462-85-3, 68605-14-1
Record name Methyl linoleate
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Record name Methyl linoleate
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester
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Record name Methyl linoleate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linoleate
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Record name METHYL LINOLEATE
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Record name Methyl linoleate
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Melting Point

-35 °C
Record name Methyl linoleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,400
Citations
E Niki, T Saito, A Kawakami, Y Kamiya - Journal of Biological Chemistry, 1984 - Elsevier
… Methyl linoleate is oxidized by a straightforward mechanism: it has been found that at the initial stage of the oxidation of methyl linoleate, the … The oxidation of methyl linoleate initiated by …
Number of citations: 795 www.sciencedirect.com
HWS Chan, G Levett - Lipids, 1977 - Springer
The mixture of conjugated diene hydroperoxide isomers obtained from autoxidation of methyl linoleate was separated by high performance liquid chromatography (HPLC). Four major …
Number of citations: 495 link.springer.com
M Karel, K Schaich, RB Roy - Journal of Agricultural and Food …, 1975 - ACS Publications
… Peroxidizing methyl linoleate reactions with protein lysozyme and with other selected … Ionizing radiation and reaction with peroxides of methyl linoleate produced similar free radicals of …
Number of citations: 229 pubs.acs.org
G Du, A Tekin, EG Hammond, LK Wood - Journal of the American Oil …, 2004 - Springer
… In this study, methyl linoleate was chosen as a model compound for FAME and oils. We examined the utility of metalloporphyrins and MTO in the catalytic epoxidation of …
Number of citations: 107 link.springer.com
WO Lundberg, JR Chipault - Journal of the American Chemical …, 1947 - ACS Publications
… The present paper describes results obtained in the autoxidation of methyl linoleate at 40, 60, 80 and 100. The investigation has been confined to the early stages of the oxidation. …
Number of citations: 111 pubs.acs.org
EN Frankel, WE Neff, E Selke, D Weisleder - Lipids, 1982 - Wiley Online Library
… methyl linoleate (6). Secondary oxidation products that have been recently reported from methyl linoleate … of photosensitized oxidation of methyl linoleate showing that cyclization of the …
Number of citations: 149 aocs.onlinelibrary.wiley.com
SS Pekkarinen, H Stöckmann, K Schwarz… - Journal of agricultural …, 1999 - ACS Publications
… were prepared using 0.625 g of methyl linoleate and 5.56 mL of … To ensure mixing of antioxidants in methyl linoleate, antioxidants … An HPLC chromatogram of methyl linoleate oxidation …
Number of citations: 314 pubs.acs.org
MF Campbell, DF Davidson, RK Hanson… - Proceedings of the …, 2013 - Elsevier
… tube data for neat methyl oleate or neat methyl linoleate currently exist in the literature. The … , which motivates this study of methyl oleate and methyl linoleate behind reflected shocks. …
Number of citations: 71 www.sciencedirect.com
Y Endo, R Usuki, T Kaneda - Journal of the American Oil …, 1984 - Wiley Online Library
… (PIIO) A and B were added to methyl linoleate (ML). The sample oils were then subjected to … Chlorophylls catalyzed oxidation of methyl linoleate at concentrations greater than 2.2 X 10 -…
Number of citations: 196 aocs.onlinelibrary.wiley.com
A Hopia, M Heinonen - Journal of the American Oil Chemists' Society, 1999 - Springer
… compared in bulk methyl linoleate oxidized at 40C. Methyl linoleate hydroperoxide formation… were consistently more active in bulk methyl linoleate than their glycosides and more active …
Number of citations: 206 link.springer.com

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